N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group, a cyanomethyl group, and a cyclopropyl group. The 3,4,5-trimethoxyphenyl group is known for its electron-rich properties and is often found in biologically active molecules
Preparation Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide typically involves several key steps:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.
Cyanomethylation: Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Biological Studies: It can be used in studies investigating the inhibition of specific enzymes or receptors, such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group can bind to active sites of enzymes, inhibiting their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent . Additionally, the compound may interact with other proteins involved in cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
These compounds share the 3,4,5-trimethoxyphenyl group, which contributes to their biological activity. the presence of the cyanomethyl and cyclopropyl groups in this compound provides unique properties that may enhance its efficacy and specificity in certain applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-20-13-8-11(9-14(21-2)16(13)22-3)10-15(19)18(7-6-17)12-4-5-12/h8-9,12H,4-5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOVYSHMESTLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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